![molecular formula C20H16ClNO3 B2695535 N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide CAS No. 929413-15-0](/img/structure/B2695535.png)
N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a carbonyl group (C=O), a benzofuran ring, and a cyclopropane ring. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through reactions involving carbonyl compounds and cyclopropane derivatives . The benzofuran ring could potentially be synthesized through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the benzofuran and phenyl rings. The cyclopropane ring could introduce some strain into the molecule, potentially making it more reactive .Chemical Reactions Analysis
The carbonyl group in this compound could undergo a variety of reactions, including nucleophilic addition and reduction . The benzofuran ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of a carbonyl group could potentially make the compound polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Formation and Reactivity
Research into similar compounds reveals insights into their formation and reactivity. For instance, studies on the reactions of chlorophenylcarbene with benzofuran resulting in cyclopropane derivatives and their subsequent transformations provide foundational knowledge on the chemical behavior and potential applications of such compounds in organic synthesis (Sonnenschein, Schmitz, & Pritzkow, 1990). This knowledge is crucial for developing new synthetic routes and understanding the reactivity of benzofuran derivatives.
Structural Analysis
The synthesis and characterization of derivatives, such as N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, demonstrate the importance of structural analysis in understanding the properties of these compounds. Crystal structure analysis aids in elucidating the conformation and interactions within the molecule, which is vital for applications in material science and drug development (Özer, Arslan, VanDerveer, & Külcü, 2009).
Sensing Applications
The development of colorimetric sensors based on benzamide derivatives showcases the application of such compounds in detecting ions or molecules. A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlights their potential in naked-eye detection of fluoride anions, attributed to specific structural features facilitating a color transition in response to analyte binding (Younes et al., 2020). This application is particularly relevant in environmental monitoring and diagnostics.
Antimicrobial Properties
Some derivatives have been studied for their antimicrobial properties, underscoring the potential of N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide and similar compounds in medicinal chemistry. The synthesis and evaluation of novel derivatives for antimicrobial activity reveal their potential as leads for developing new antimicrobial agents (Akbari et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-11-16-10-15(22-20(24)13-2-3-13)8-9-17(16)25-19(11)18(23)12-4-6-14(21)7-5-12/h4-10,13H,2-3H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTACJLHZYUGROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CC3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

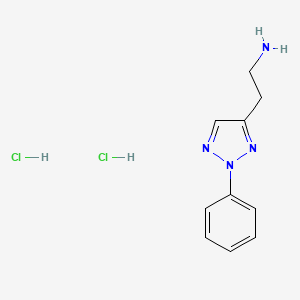
![6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695455.png)
![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2695456.png)
![3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695457.png)
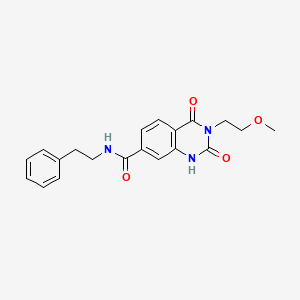
![3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/no-structure.png)
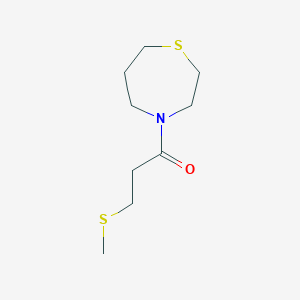
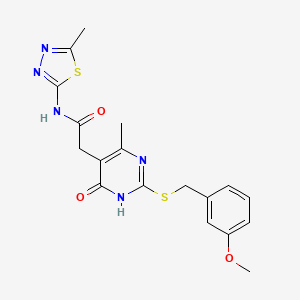
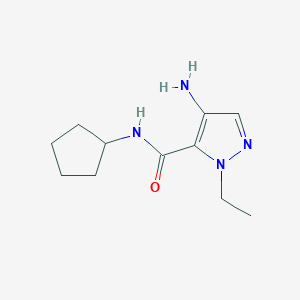
![N-(4-bromo-2-methylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2695468.png)
![1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2695469.png)
![3-[(3-Chloro-4-methylphenyl)amino]propanoic acid](/img/structure/B2695470.png)
![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2695474.png)
![9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695475.png)